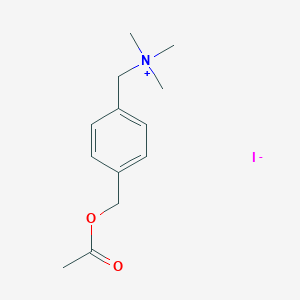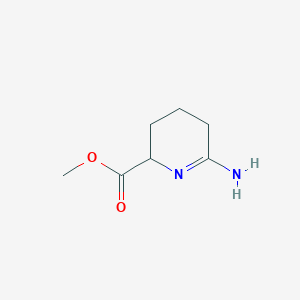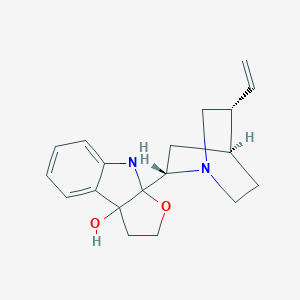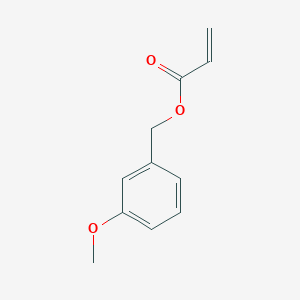
3-Methoxybenzyl acrylate
説明
3-Methoxybenzyl acrylate is a type of acrylate, which is an ester of acrylic acid. It is made from acrylate monomer, which usually comprises esters containing vinyl groups . Acrylates are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Synthesis Analysis
The synthesis of acrylates typically involves the reaction of esterification with alcohols under acid catalysis . For example, the synthesis of a new (meth)acrylate-based monomers and polymers can be achieved by reacting the leaving (activating) groups of these monomers with the alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis
The molecular formula of 3-Methoxybenzyl acrylate is C11H12O3 . The structure of this compound includes a methoxy group (OCH3) attached to a benzyl group, which is further attached to an acrylate group .Chemical Reactions Analysis
Acrylates, including 3-Methoxybenzyl acrylate, can undergo a variety of chemical reactions. For instance, they can participate in free radical polymerization reactions . The vinyl group in the acrylate monomer is susceptible to polymerization, providing a way to synthesize polymers .Physical And Chemical Properties Analysis
Acrylates are known for their diverse characteristic properties. They are rubbery, soft, and tough, with good impact toughness and resistance to breakage. They also exhibit transparency, elasticity, and fairly good heat and oil resistance . The specific physical and chemical properties of 3-Methoxybenzyl acrylate, such as its boiling point and density, were not found in the search results.科学的研究の応用
Photoreactivity and Thermal Stability in Multilayered Polyelectrolyte Films
3-Methoxybenzyl acrylate, when incorporated into benzyl acrylate copolymers and used in multilayered polyelectrolyte films, shows significant changes upon exposure to UV light. These changes, such as photohydrolysis of the benzyl groups, can be monitored and quantified using techniques like FTIR spectroscopy and ellipsometry. This application is pivotal in understanding the photoreactivity and thermal stability of such films, which are essential in various material science applications (Jensen, Desai, Maru, & Mohanty, 2004).
Protective Group in Chemical Synthesis
The compound has been utilized as a protective group in the chemical synthesis of 5′-O-Acryloyl-5-fluorouridine. This application highlights its utility in selective protection and deprotection methods, essential for complex chemical syntheses (Akiyama et al., 1990); (Akiyama et al., 1991).
Lipase-Catalyzed Production of (Meth)Acrylate Monomers
In a study focusing on the solventless synthesis of (meth)acrylate esters, 3-Methoxybenzyl acrylate demonstrated its potential in forming esters from various alcohols. This process is catalyzed by enzymes like Novozym 435, illustrating the compound's role in biochemistry and industrial applications (Heeres, Vanbroekhoven, & Van Hecke, 2019).
Polymerization and Crosslinking Characteristics
The compound is used in the preparation of polymers through different polymerization techniques. Its ability to transition from soft, rubbery films to hard, crosslinked films when exposed to air and/or catalysts at high temperatures is particularly notable. This characteristic is crucial in materials science for developing new polymers with specific mechanical and chemical properties (Costanza & Vona, 1966).
将来の方向性
The future directions for the use of acrylates, including 3-Methoxybenzyl acrylate, are promising. They are widely used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements . New methods in the synthesis of (meth)acrylates are being explored, suggesting potential for further development and application of these compounds .
特性
IUPAC Name |
(3-methoxyphenyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQCJLZJUDPOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603833 | |
| Record name | (3-Methoxyphenyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzyl acrylate | |
CAS RN |
144261-46-1 | |
| Record name | 2-Propenoic acid, (3-methoxyphenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144261-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, (3-methoxyphenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



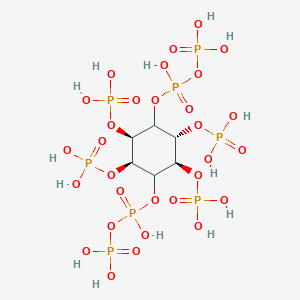
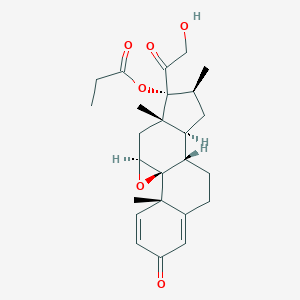
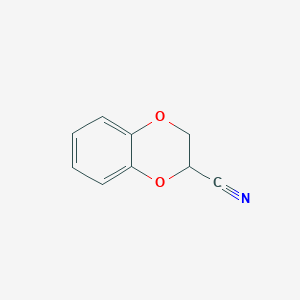
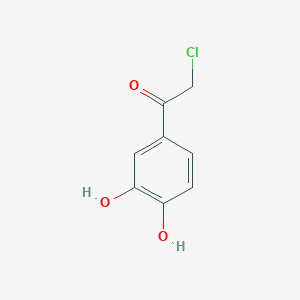
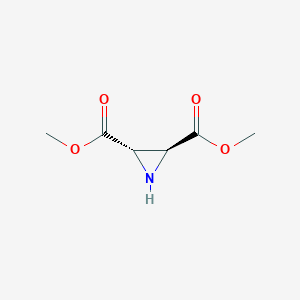
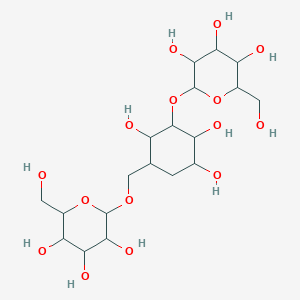
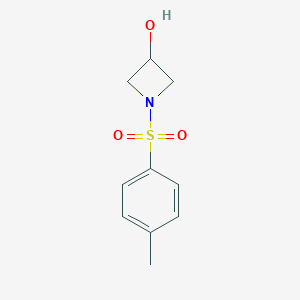
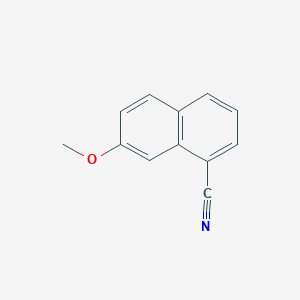
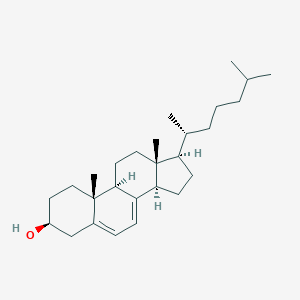
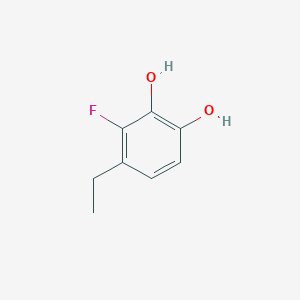
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
